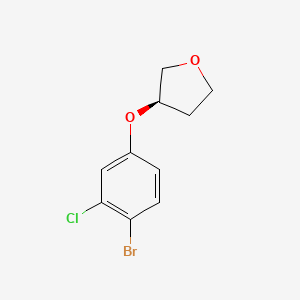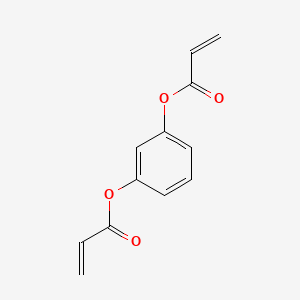
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is a chemical compound with the molecular formula C11H15NO2·HBr It is a derivative of naphthalene and contains both methylamino and dihydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or a naphthalene derivative.
Functional Group Introduction:
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxy-2-methylaminotetralin: Similar structure but different functional groups.
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar backbone but different substituents.
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-(methylamino): Similar core structure with variations in functional groups.
Uniqueness
6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
38313-28-9 |
|---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-methylazanium;bromide |
InChI |
InChI=1S/C11H15NO2.BrH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H |
InChI Key |
WVTXFXCXXUAZLK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1CCC2=C(C1)C=CC(=C2O)O.[Br-] |
Related CAS |
39478-89-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


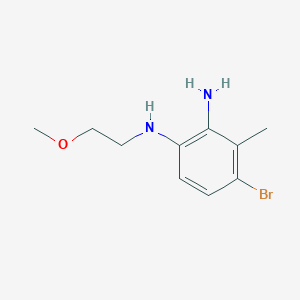
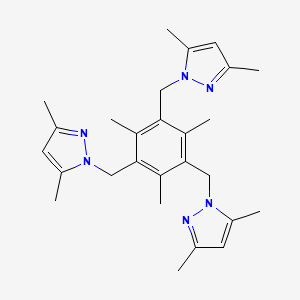
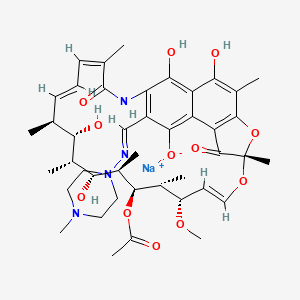
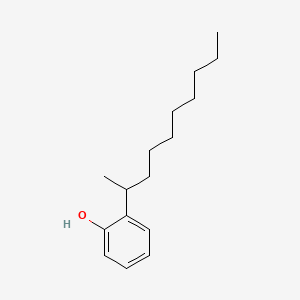
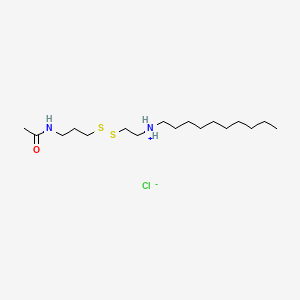
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

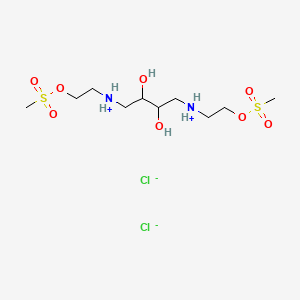
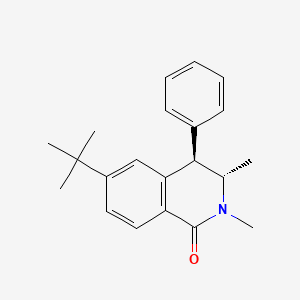
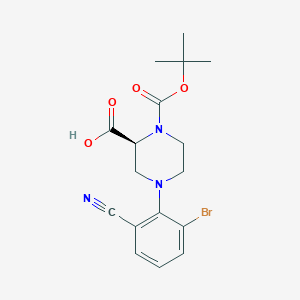
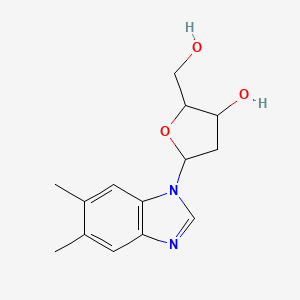
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)
